2-Butanone, 4-(2-pyridinyl)-

Descripción general

Descripción

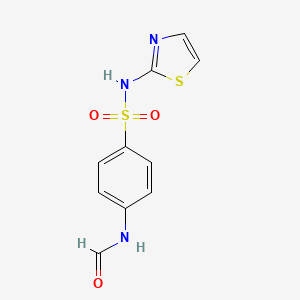

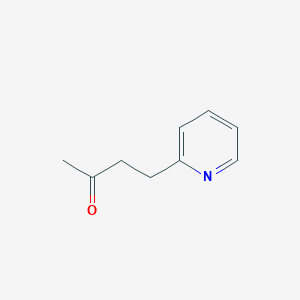

“2-Butanone, 4-(2-pyridinyl)-” is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19287000 . It has an earthy taste . It is not used for fragrances or flavors .

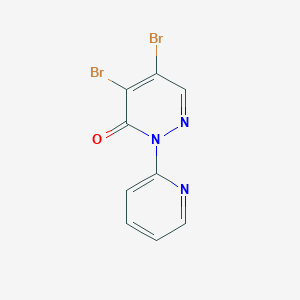

Molecular Structure Analysis

The molecular structure of “2-Butanone, 4-(2-pyridinyl)-” consists of a butanone group attached to a pyridinyl group . The compound has a XlogP3 value of 0.50, which is an estimate of its hydrophobicity .

Physical and Chemical Properties Analysis

“2-Butanone, 4-(2-pyridinyl)-” has a boiling point of 135.00 to 138.00 °C at 0.07 mm Hg . It is soluble in water, with a solubility of 3.322e+005 mg/L at 25 °C .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Medicinal Applications

2-Butanone, 4-(2-pyridinyl)-, a pyridine derivative, is recognized for its crucial role in various fields, including medicine and chemistry. The pyridine core, integral to this compound, is a foundational element in numerous synthetic pathways and has been highlighted for its medicinal significance. Pyridine and its derivatives, including 2-Butanone, 4-(2-pyridinyl)-, are known for their broad spectrum of biological activities, with several compounds being utilized in clinical applications due to their notable therapeutic properties. The diversity in biological activities, ranging from antibacterial to anticancer effects, underscores the compound's pivotal role in advancing medicinal applications (Altaf et al., 2015) (Abu-Taweel et al., 2022).

Biomarker Studies

Research has identified volatile organic compounds (VOCs) as significant biomarkers for diseases such as lung cancer. 2-Butanone, a compound closely related to 2-Butanone, 4-(2-pyridinyl)-, is one of the frequently noted VOCs in diagnostic breath analysis, emphasizing its potential in medical diagnostics and the development of screening devices for critical illnesses (Saalberg & Wolff, 2016).

Environmental and Biotechnological Applications

The derivative of 2-Butanone, 4-(2-pyridinyl)-, namely Levulinic acid (LEV), has been identified as a crucial chemical in environmental and biotechnological fields. It possesses functional groups that provide flexibility and diversity in applications, particularly in drug synthesis, reducing costs and streamlining synthesis processes. This derivative has promising potential in various medical fields, highlighting the compound's versatility beyond its traditional scope (Zhang et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 2-Butanone, 4-(2-pyridinyl)- is Peptidyl-prolyl cis-trans isomerase FKBP1A . This protein plays a crucial role in protein folding and helps in the proper functioning of the immune response.

Mode of Action

It is known to interact with its target protein, leading to changes in the protein’s activity . The compound may also have a role in the narcotic effects and neurotoxic effects .

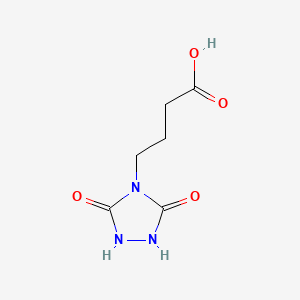

Biochemical Pathways

It is known that the compound is metabolized to form3-hydroxy-2-butanone and 2,3-butanediol . These metabolites may further interact with other biochemical pathways, leading to downstream effects.

Pharmacokinetics

2-Butanone, 4-(2-pyridinyl)- is rapidly absorbed following inhalation and dermal exposure in humans . It is also rapidly absorbed and eliminated after oral administration in rats . Metabolites of 2-Butanone, 4-(2-pyridinyl)-, such as 3-hydroxy-2-butanone and 2,3-butanediol, are also excreted in urine .

Result of Action

It is known to cause irritation and neurotoxic effects at high concentrations

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Butanone, 4-(2-pyridinyl)-. For example, the rate of absorption and elimination of the compound can be influenced by the route of administration and the concentration of the compound in the environment

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

2-Butanone, 4-(2-pyridinyl)- is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4-pyridin-2-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIUYWFFFOHMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507538 | |

| Record name | 4-(Pyridin-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79476-33-8 | |

| Record name | 4-(Pyridin-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

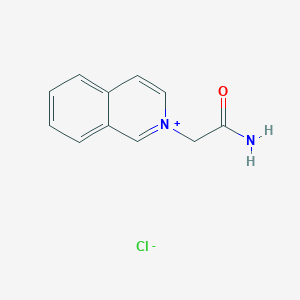

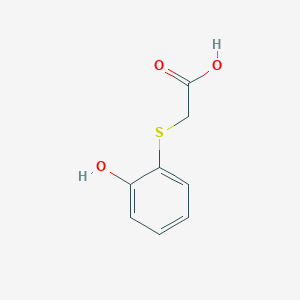

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)

![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)

![diethyl{[(4-nitrophenyl)amino]methylene}malonate](/img/structure/B3057281.png)